molecular formula C17H16N4OS B2887849 1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-2-one CAS No. 2415456-97-0

1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-2-one

Cat. No.: B2887849
CAS No.: 2415456-97-0
M. Wt: 324.4
InChI Key: ZLIYOHSHCWIVJT-UHFFFAOYSA-N
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Description

1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The thiazolo[4,5-c]pyridine moiety in this compound is of particular interest due to its potential pharmacological activities.

Preparation Methods

The synthesis of 1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-2-one typically involves a multi-step process. One common method starts with the preparation of the thiazolo[4,5-c]pyridine core. This can be achieved by the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate . The resulting intermediate is then further reacted with benzyl chloride and piperazine to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency .

Chemical Reactions Analysis

1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-2-one involves its interaction with various molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the H3 receptor, inhibiting its activity and thereby modulating the release of neurotransmitters in the brain. This can lead to potential therapeutic effects in conditions such as sleep disorders and cognitive dysfunction .

Comparison with Similar Compounds

1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-benzyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-16-12-21(17-19-14-10-18-7-6-15(14)23-17)9-8-20(16)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIYOHSHCWIVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=NC3=C(S2)C=CN=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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